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molecular formula C16H18ClNO4 B8539699 Heptanedioic acid, 4-(4-chlorophenyl)-4-cyano-, dimethyl ester CAS No. 56326-91-1

Heptanedioic acid, 4-(4-chlorophenyl)-4-cyano-, dimethyl ester

Cat. No. B8539699
M. Wt: 323.77 g/mol
InChI Key: PRQXMCOJGWAKKK-UHFFFAOYSA-N
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Patent
US03979444

Procedure details

A mixture of 25 g. (0.165 mole) of the known compound (p-chlorophenyl)acetonitrile and 77 ml. of methyl acrylate in 80 ml. of t-butyl alcohol is heated to reflux. The heat is removed and 25 ml. of 40% methanolic Triton B in 37 ml. of t-butyl alcohol quickly added. After about 4 hours of heating at reflux the mixture is allowed to cool and taken up in water and benzene. The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine and then evaporated to dryness. The residue is distilled under vacuum, first at 40 mm. of mercury to remove excess methyl acrylate and then at 0.35 mm. to give 38.06 g. (71.4% yield) of dimethyl-4-cyano-4-(4-chlorophenyl)pimelate, having a boiling point of 186° to 191°C. The nuclear magnetic resonance (NMR) spectrum of the compound confirms its expected structure.
[Compound]
Name
known compound
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH:12]=[CH2:13]>C(O)(C)(C)C>[CH3:16][O:15][C:11](=[O:14])[CH2:12][CH2:13][C:8]([C:9]#[N:10])([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH2:13][CH2:12][C:11]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
known compound
Quantity
0.165 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 25 g
CUSTOM
Type
CUSTOM
Details
The heat is removed
ADDITION
Type
ADDITION
Details
of t-butyl alcohol quickly added
TEMPERATURE
Type
TEMPERATURE
Details
After about 4 hours of heating
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under vacuum, first at 40 mm
CUSTOM
Type
CUSTOM
Details
of mercury to remove excess methyl acrylate
CUSTOM
Type
CUSTOM
Details
to give 38.06 g

Outcomes

Product
Name
Type
product
Smiles
COC(CCC(CCC(=O)OC)(C1=CC=C(C=C1)Cl)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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